3-(3-Chlorophenyl)-4'-thiomethylpropiophenone
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Overview
Description
The compound “3-(3-Chlorophenyl)-4’-thiomethylpropiophenone” likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached, a thiomethyl group (a sulfur atom bonded to a methyl group), and a propiophenone group (a three-carbon chain attached to a phenyl group and a carbonyl group). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that can introduce the thiomethyl and propiophenone groups to the phenyl ring. This could potentially involve Grignard reactions, Friedel-Crafts acylation, or other types of organic chemistry reactions .Molecular Structure Analysis
The molecular structure would be determined by the specific arrangement of the groups mentioned above. The presence of the phenyl rings could result in a planar structure, while the propiophenone group could introduce some degree of non-planarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the carbonyl group in the propiophenone group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the phenyl rings and the propiophenone group could potentially result in a relatively high degree of stability and low reactivity .Scientific Research Applications
Electrochemical Applications
Electrochromic Polymers
Derivatives of ethylenedioxythiophene, related to 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone, have been synthesized and utilized in electrochromic polymers. These polymers display electrochromic properties, changing color upon oxidation and reduction, potentially useful in electronic displays and smart windows (Sankaran & Reynolds, 1997).
Electro-oxidation Studies
Chlorophenols, similar to 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone, have been studied for their electrochemical behavior, which is significant for environmental applications like pollutant degradation in water treatment processes (Pigani et al., 2007).
Material Synthesis
- Polymer Synthesis: Novel polythiophenes with azobenzene units have been synthesized from thiophene derivatives. These materials could be relevant to 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone due to their shared thiophene backbone, important for optoelectronic applications (Tapia et al., 2010).
Photocatalysis
- Photocatalytic Activity: Studies on indium phthalocyanines, related to chlorophenyl compounds, have shown photocatalytic activity in degrading pollutants like bisphenol A and 4-chlorophenol. This suggests potential photocatalytic applications for similar chlorophenyl derivatives (Osifeko & Nyokong, 2017).
Synthetic Chemistry
- Precursor in Synthetic Chemistry: Research into the synthesis of various chemical compounds, such as 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, involves using precursors that may be structurally related to 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone. These studies are vital for developing new synthetic routes and chemicals (Chou & Tsai, 1991).
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNZIQNVOAFILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644423 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-4'-thiomethylpropiophenone | |
CAS RN |
898762-50-0 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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